molecular formula C13H19NO3 B3164555 (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893575-06-9

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164555
CAS No.: 893575-06-9
M. Wt: 237.29 g/mol
InChI Key: QPCCNXISNYIUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

Research has demonstrated that derivatives of propenyl compounds, such as monoepoxides of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, show promising biological activity in models of Parkinson's disease. These compounds can cross the blood-brain barrier, support the survival of cultured dopamine neurons, protect against toxin-induced degeneration, and potentially stimulate dopaminergic reinnervation in the striatum, highlighting their potential for neuroprotective and neurorestorative applications in treating Parkinson's disease (Ardashov et al., 2019).

Antiparkinsonian Activity

The compound 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol and its derivatives have been found to possess significant antiparkinsonian activity in MPTP (a neurotoxin) mouse models. This suggests the critical role of certain functional groups in the compound for exhibiting this activity. The presence of all four functional groups (two hydroxy groups and two double bonds) in the compound is necessary to achieve a pronounced antiparkinsonian effect (Ardashov et al., 2013).

Metabolic Pathways in Mice

Studies on the biotransformation of flavonoids like myricetin in mice have revealed novel metabolic pathways involving amination, leading to the production of aminated metabolites. This process, observed in the fecal samples of myricetin-treated mice, suggests that similar amination pathways might be relevant for compounds like "(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine," providing insights into their metabolism and potential bioactivity (Zhang et al., 2019).

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3/h5,7-8,14H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCNXISNYIUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 3
Reactant of Route 3
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 4
Reactant of Route 4
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 5
Reactant of Route 5
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
Reactant of Route 6
Reactant of Route 6
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.